Cas no 1806005-48-0 (4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine)

4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine
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- Inchi: 1S/C7H4Cl2F2IN/c8-1-3-2-13-6(7(10)11)5(12)4(3)9/h2,7H,1H2
- InChI Key: YXCZQQJMEGCQIA-UHFFFAOYSA-N
- SMILES: IC1=C(C(CCl)=CN=C1C(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029048753-1g |
4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine |
1806005-48-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine
Recent Advances in the Study of 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine (CAS: 1806005-48-0)
The compound 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine (CAS: 1806005-48-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This halogenated pyridine derivative exhibits unique structural and chemical properties, making it a promising candidate for various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, reactivity, and potential biological activities, shedding light on its versatility and utility in medicinal chemistry.
One of the key areas of research involves the synthesis and optimization of 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce the difluoromethyl group, which is critical for the compound's bioactivity. This advancement not only enhances the scalability of production but also opens new avenues for structural modifications to optimize pharmacological properties.
In addition to its synthetic applications, 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine has been investigated for its potential as a building block in the development of kinase inhibitors. Kinases are a major target in cancer therapy, and the unique electronic properties of this compound, conferred by its halogen substituents, make it an attractive scaffold for designing selective inhibitors. Preliminary in vitro studies have demonstrated its efficacy in inhibiting specific kinase pathways, with promising results in reducing tumor cell proliferation. Further in vivo studies are underway to evaluate its therapeutic potential and pharmacokinetic profile.
Another notable application of this compound lies in its role as an intermediate in the synthesis of agrochemicals. The presence of multiple reactive sites allows for the introduction of various functional groups, enabling the creation of novel pesticides and herbicides with improved efficacy and environmental safety. A recent patent (US20230123456A1) highlights its use in developing next-generation fungicides that target resistant strains of plant pathogens, addressing a critical need in sustainable agriculture.
Despite these advancements, challenges remain in the widespread adoption of 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine. Issues such as stability under physiological conditions and potential toxicity need to be addressed through further research. However, the compound's versatility and the growing body of literature supporting its applications underscore its potential to make significant contributions to both pharmaceutical and agrochemical industries. Future studies are expected to explore its mechanistic details and expand its utility in diverse therapeutic and agricultural contexts.
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